molecular formula C18H21N3O4 B13569828 4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide

4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide

Cat. No.: B13569828
M. Wt: 343.4 g/mol
InChI Key: CSXFLOZZMPSMKL-UHFFFAOYSA-N
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Description

4-acetyl-N-[3-(carbamoylmethoxy)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes an acetyl group, a carbamoylmethoxy group, and a pyrrole ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[3-(carbamoylmethoxy)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carbamoylation: The carbamoylmethoxy group can be introduced by reacting the intermediate with carbamoyl chloride in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[3-(carbamoylmethoxy)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the pyrrole ring, using reagents like halogens, alkyl halides, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

4-acetyl-N-[3-(carbamoylmethoxy)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[3-(carbamoylmethoxy)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-[3-(carbamoylmethoxy)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
  • 4-acetyl-N-[3-(carbamoylmethoxy)phenyl]-3-ethyl-5-methyl-1H-indole-2-carboxamide
  • 4-acetyl-N-[3-(carbamoylmethoxy)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Uniqueness

4-acetyl-N-[3-(carbamoylmethoxy)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and its pyrrole ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

4-acetyl-N-[3-(2-amino-2-oxoethoxy)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C18H21N3O4/c1-4-14-16(11(3)22)10(2)20-17(14)18(24)21-12-6-5-7-13(8-12)25-9-15(19)23/h5-8,20H,4,9H2,1-3H3,(H2,19,23)(H,21,24)

InChI Key

CSXFLOZZMPSMKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=CC(=CC=C2)OCC(=O)N

Origin of Product

United States

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